Withanone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of withanolides, including withanone, typically involves the extraction of the compound from the roots and leaves of Withania somnifera. The extraction process often employs solvents such as methanol or ethanol. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to isolate and purify this compound from other withanolides .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Withania somnifera using optimized solvent extraction methods. The plant material is dried, powdered, and subjected to solvent extraction. The extract is then concentrated and purified using chromatographic techniques to obtain this compound in its pure form .

化学反応の分析

Types of Reactions

Withanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form withaferin A, another bioactive withanolide.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for this compound.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Solvents: Methanol, ethanol, and acetone are frequently used as solvents in these reactions.

Major Products Formed

Withaferin A: Formed through the oxidation of this compound.

Reduced Withanolides: Formed through reduction reactions, which may exhibit different biological activities.

科学的研究の応用

Anticancer Properties

Withanone has demonstrated promising anticancer effects across various studies. It exhibits cytotoxicity against different cancer cell lines and has been identified as a potential inhibitor of survivin, a protein that plays a crucial role in cancer cell survival.

- Mechanism of Action : this compound induces apoptosis in cancer cells by modulating several signaling pathways, including the inhibition of survivin and other anti-apoptotic proteins. Molecular docking studies have shown strong binding affinities between this compound and key cancer-related proteins, suggesting its potential as a lead compound for cancer therapy .

| Cancer Type | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Cytotoxic effects | |

| Colon Cancer | Inhibits cell proliferation |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound can disrupt the interaction between the viral spike protein and the human ACE2 receptor, potentially inhibiting viral entry into host cells.

- Research Findings : In silico studies have demonstrated that this compound binds effectively to the receptor binding domain (RBD) of the spike protein, destabilizing the complex and reducing its ability to interact with ACE2 . In vitro assays further validated these findings, showing a significant reduction in viral infectivity.

| Virus | Mechanism | Reference |

|---|---|---|

| SARS-CoV-2 | Inhibits RBD-ACE2 interaction | |

| Herpes Simplex Virus | Potential inhibitor |

Neuroprotective Effects

This compound has shown neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies indicate that it can reduce oxidative stress and inflammation in neuronal cells.

- Case Studies : Research involving animal models has demonstrated that this compound administration leads to improved cognitive function and reduced neuroinflammation. Its ability to cross the blood-brain barrier enhances its therapeutic potential for neurological disorders .

| Disease | Effect of this compound | Reference |

|---|---|---|

| Alzheimer's Disease | Reduces amyloid aggregation | |

| Parkinson's Disease | Protects against neuronal death |

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which can be beneficial in treating various inflammatory conditions. It modulates the production of pro-inflammatory cytokines and reduces oxidative stress markers.

- Clinical Implications : Studies have shown that this compound can alleviate symptoms in models of rheumatoid arthritis and other inflammatory diseases by inhibiting inflammatory pathways .

| Condition | Effect of this compound | Reference |

|---|---|---|

| Rheumatoid Arthritis | Reduces inflammation | |

| Autoimmune Diseases | Modulates cytokine levels |

Additional Therapeutic Applications

Beyond its primary applications, this compound has also been explored for its potential benefits in various other health areas:

- Cardiovascular Health : Studies suggest that this compound may improve heart health by regulating lipid profiles and reducing blood pressure .

- Antimicrobial Activity : Preliminary research indicates antimicrobial properties against certain bacteria and fungi, suggesting a role in treating infections .

作用機序

Withanone exerts its effects through multiple molecular targets and pathways:

類似化合物との比較

Withanone is often compared with other withanolides such as withaferin A and withanolide A:

Withaferin A: Known for its potent anticancer properties, withaferin A is more cytotoxic compared to this compound.

Withanolide A: Exhibits similar neuroprotective and anti-inflammatory properties but differs in its molecular structure and potency.

List of Similar Compounds

- Withaferin A

- Withanolide A

- Withanoside IV

- Withanoside V

This compound stands out due to its balanced pharmacological profile, making it a versatile compound for various therapeutic applications.

生物活性

Withanone, a withanolide derived from Withania somnifera (commonly known as Ashwagandha), has garnered significant attention for its diverse biological activities, particularly in the fields of cancer therapy and antiviral research. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

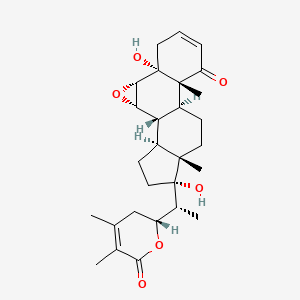

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a C6-C7 epoxy compound with hydroxyl groups. This structure is pivotal for its interaction with various biological targets, influencing its pharmacological effects.

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2. A study conducted by researchers demonstrated that this compound effectively inhibited the interaction between ACE2 and the receptor-binding domain (RBD) of the spike protein of SARS-CoV-2. The binding affinity was quantified with an IC50 value of 0.33 ng/mL, indicating high potency in disrupting viral entry into host cells .

Table 1: Antiviral Efficacy of this compound

| Compound | Virus Target | IC50 (ng/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | SARS-CoV-2 RBD | 0.33 | Inhibition of ACE2-RBD interaction |

Anticancer Properties

This compound has been shown to possess significant anticancer properties, selectively inducing apoptosis in cancer cells while sparing normal cells. A comparative study demonstrated that while Withaferin A (another withanolide) exhibited cytotoxic effects on both cancerous and normal cells, this compound primarily caused growth arrest in cancer cells without adversely affecting normal cell viability .

Case Study: Glioma Treatment

In a specific case study involving glioma cells, low doses of this compound were found to induce differentiation rather than toxicity. This suggests its potential utility in differentiation-based therapies for glioma . The combination of this compound with other compounds like Withaferin A enhanced its therapeutic efficacy while reducing toxicity to normal cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Reactive Oxygen Species (ROS) : this compound has been implicated in the selective killing of cancer cells via ROS signaling pathways .

- Inhibition of Key Proteins : It disrupts the mortalin-p53 complex, leading to the activation of p53 functions critical for tumor suppression .

- Modulation of Gene Expression : Research indicates that this compound affects multiple gene targets involved in cell survival and apoptosis, further elucidating its role in cancer therapy .

| Mechanism | Description |

|---|---|

| ROS Induction | Triggers oxidative stress leading to cancer cell death |

| Mortalin-p53 Disruption | Activates p53 tumor suppressor functions |

| Gene Target Modulation | Alters expression of genes involved in apoptosis |

Toxicity and Safety Profile

While this compound demonstrates promising therapeutic effects, some studies have raised concerns regarding its safety profile. It has been reported that under conditions of limited glutathione (GSH), this compound can cause DNA damage, indicating a potential risk for liver toxicity when consumed as part of herbal products . Therefore, careful consideration is necessary when evaluating its use in clinical settings.

Q & A

Basic Research Questions

Q. What in vitro methods are used to validate Withanone’s inhibition of SARS-CoV-2 viral entry?

this compound's inhibition of the ACE2-RBD interaction (critical for SARS-CoV-2 entry) is validated using ELISA-based biochemical assays . Dose-dependent inhibition was observed, with an IC50 of 0.33 ng/mL and ~100% inhibition at 4.7 ng/mL . This method quantifies competitive binding between this compound and viral proteins, providing a robust platform for screening antiviral candidates.

Q. How is this compound selectively extracted from Withania somnifera to avoid cytotoxic contaminants like Withaferin A?

A hydro-methanolic extraction protocol yields a this compound-enriched extract (WiNeWsE). HPTLC and HPLC confirm purity, showing 1.29% w/w this compound content and 8.93 µg/mg concentration, respectively. This avoids co-extraction of Withaferin A, which is cytotoxic and complicates therapeutic applications .

Q. What computational approaches predict this compound’s molecular targets in cancer therapy?

Molecular docking and dynamics simulations identify this compound’s binding to Mortalin and the TPX2-Aurora A complex, disrupting cancer cell proliferation. For example, simulations show destabilization of salt bridges (e.g., K31-E484) at the ACE2-RBD interface, validated by in vitro assays .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate this compound’s mechanism of action at atomic resolution?

MD simulations (50 ns) reveal this compound destabilizes the ACE2-RBD complex by reducing electrostatic binding energy. Key interactions, such as intrachain (K31-E35) and interchain (K31-E484) salt bridges, are abolished. This computational data aligns with experimental IC50 values, highlighting its precision in targeting viral entry .

Q. What in vivo models validate this compound’s efficacy against SARS-CoV-2-induced pathology?

Humanized zebrafish models replicate human COVID-19 pathology, including inflammation and behavioral changes. WiNeWsE treatment ameliorates these effects, demonstrating reduced viral S-protein-induced damage. This model bridges in vitro findings to preclinical relevance .

Q. How does this compound achieve selective cytotoxicity in cancer cells while sparing normal cells?

this compound induces DNA damage markers (e.g., γH2AX) and upregulates CDKN1A-p21 only in cancer cells , unlike Withaferin A, which affects both. Pathway analysis links this selectivity to ROS signaling and differential stress response activation in malignant vs. normal cells .

Q. What experimental strategies address contradictions in this compound’s reported anticancer effects?

Discrepancies arise from cell type specificity (e.g., efficacy in MCF-7 breast cancer vs. null effects in triple-negative MDA-MB-231 cells). Dose-response profiling and transcriptomic analysis clarify context-dependent mechanisms, such as Mortalin inhibition or TPX2-Aurora A disruption .

Q. Methodological Considerations

Q. How are binding free energy calculations optimized for phytocompound screening?

MM-PBSA/GBSA methods quantify this compound’s binding affinity to targets like ACE2-RBD. Electrostatic and van der Waals components are prioritized, with validation via mutagenesis (e.g., tyrosine-to-alanine substitutions in ACE2/RBD) .

Q. What assays confirm this compound’s dual targeting of SARS-CoV-2 entry and replication pathways?

TMPRSS2 downregulation assays (e.g., in MCF-7 cells) and M<sup>pro</sup> protease inhibition studies are combined with ACE2-RBD binding assays. This multi-target approach addresses viral entry and intracellular replication .

Q. How is the humanized zebrafish model adapted for COVID-19 drug testing?

Zebrafish are exposed to recombinant SARS-CoV-2 S-protein to induce human-like pathology. Behavioral assays (e.g., mobility) and histopathological analysis validate WiNeWsE’s efficacy, providing a cost-effective preclinical platform .

Q. Data Contradictions and Validation

Q. Why do some studies report negligible anticancer effects of this compound?

Discrepancies stem from cell line variability and compound concentration thresholds . For instance, this compound shows no effect in MDA-MB-231 cells at concentrations effective in MCF-7. Dose-range optimization and apoptosis marker profiling (e.g., caspase-3) resolve these conflicts .

Q. How reliable are computational predictions of this compound’s antiviral activity without in vivo validation?

While docking studies identify potential targets (e.g., TMPRSS2), humanized models and primary cell assays are critical for translational relevance. For example, zebrafish data confirm computational predictions of ACE2-RBD inhibition, reducing reliance on in silico data alone .

特性

IUPAC Name |

15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-13-19(33-24(30)15(14)2)16(3)27(31)12-9-17-21-18(8-11-25(17,27)4)26(5)20(29)7-6-10-28(26,32)23-22(21)34-23/h6-7,16-19,21-23,31-32H,8-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZIYUIDUNHZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27570-38-3 | |

| Record name | NSC179884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。